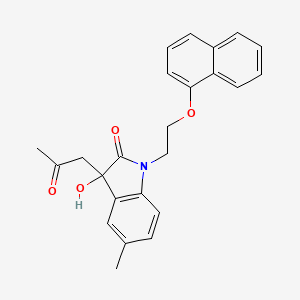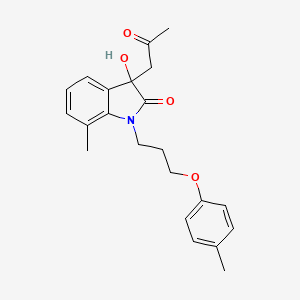
3-Hydroxy-5-methyl-3-(2-oxopropyl)-1-(2-(p-tolyloxy)ethyl)indolin-2-one
Vue d'ensemble
Description
3-Hydroxy-5-methyl-3-(2-oxopropyl)-1-(2-(p-tolyloxy)ethyl)indolin-2-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-5-methyl-3-(2-oxopropyl)-1-(2-(p-tolyloxy)ethyl)indolin-2-one is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell proliferation. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication in cancer cells. Additionally, this compound has been found to induce the expression of pro-apoptotic proteins, which can trigger the programmed cell death of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, this compound has been found to have a wide range of biochemical and physiological effects. This compound has been shown to have anti-inflammatory activity, and has been found to inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been found to have antioxidant activity, and has been shown to scavenge free radicals in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-Hydroxy-5-methyl-3-(2-oxopropyl)-1-(2-(p-tolyloxy)ethyl)indolin-2-one is its potent anti-cancer activity. This compound has been found to be effective against a wide range of cancer cell lines, making it a valuable tool for researchers studying cancer. Additionally, this compound has been found to have a wide range of biochemical and physiological effects, making it a versatile compound for use in various research applications.
However, there are also some limitations associated with the use of this compound in lab experiments. One of the main limitations is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, this compound can be difficult to synthesize in large quantities, which can limit its availability for use in lab experiments.
Orientations Futures
There are many future directions for research on 3-Hydroxy-5-methyl-3-(2-oxopropyl)-1-(2-(p-tolyloxy)ethyl)indolin-2-one. One promising area of research is in the development of new cancer therapies based on this compound. Researchers are currently exploring the use of this compound in combination with other anti-cancer agents, in order to enhance its efficacy against cancer cells.
Additionally, researchers are exploring the use of this compound in other areas of research, such as inflammation and oxidative stress. This compound has been found to have potent anti-inflammatory and antioxidant activity, making it a potential candidate for use in the treatment of various inflammatory and oxidative stress-related disorders.
Conclusion:
This compound is a valuable compound for scientific research, with a wide range of potential applications. This compound has been found to have potent anti-cancer activity, as well as anti-inflammatory and antioxidant activity. While there are some limitations associated with the use of this compound in lab experiments, its versatility and potential for use in various research applications make it a promising compound for future research.
Applications De Recherche Scientifique
3-Hydroxy-5-methyl-3-(2-oxopropyl)-1-(2-(p-tolyloxy)ethyl)indolin-2-one has been found to have a wide range of scientific research applications. One of the most promising areas of research is in the field of cancer therapy. This compound has been shown to have potent anti-cancer activity in vitro, and has been found to induce apoptosis in cancer cells. Additionally, this compound has been found to inhibit the proliferation of cancer cells, making it a potential candidate for use in cancer chemotherapy.
Propriétés
IUPAC Name |
3-hydroxy-5-methyl-1-[2-(4-methylphenoxy)ethyl]-3-(2-oxopropyl)indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-14-4-7-17(8-5-14)26-11-10-22-19-9-6-15(2)12-18(19)21(25,20(22)24)13-16(3)23/h4-9,12,25H,10-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDOXRIKYJHHRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C3=C(C=C(C=C3)C)C(C2=O)(CC(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



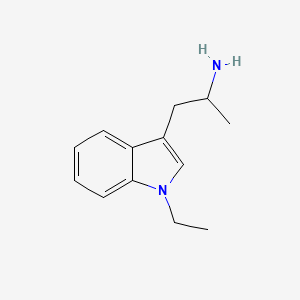
![6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3292586.png)
![6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3292587.png)

![6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3292589.png)
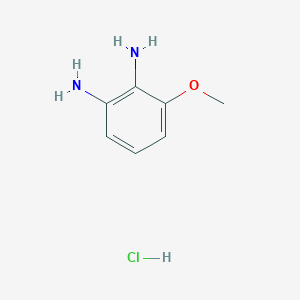
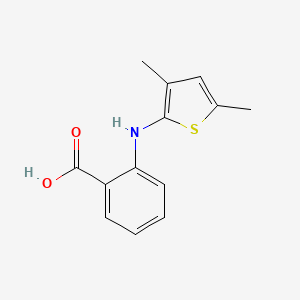
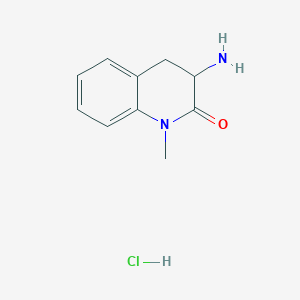

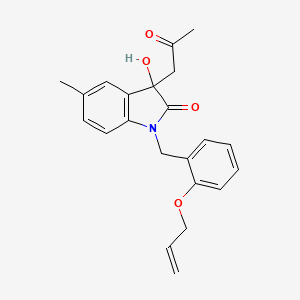
![3-hydroxy-1-[(4-methoxyphenyl)methyl]-5-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B3292645.png)
